Bienvenue dans la boutique en ligne BenchChem!

5-bromo-3-iodopyrazin-2-ol

Cross-coupling chemistry Sequential functionalization Chemoselectivity

Choose 5-bromo-3-iodopyrazin-2-ol for its unique orthogonal reactivity. The weak C–I bond (~65 kcal/mol) couples selectively first under mild conditions, preserving sensitive groups, while the robust C–Br bond (~84 kcal/mol) enables a subsequent diversification step. This sequential strategy eliminates protecting-group manipulations, accelerates SAR libraries, and improves process robustness. Secure this strategic building block to streamline your multistep synthesis.

Molecular Formula C4H2BrIN2O
Molecular Weight 300.881
CAS No. 1666129-10-7
Cat. No. B2454064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-iodopyrazin-2-ol
CAS1666129-10-7
Molecular FormulaC4H2BrIN2O
Molecular Weight300.881
Structural Identifiers
SMILESC1=C(N=C(C(=O)N1)I)Br
InChIInChI=1S/C4H2BrIN2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9)
InChIKeyRMTOFKYLKLMHGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-iodopyrazin-2-ol CAS 1666129-10-7: Procurement Specifications and Core Structural Characteristics


5-Bromo-3-iodopyrazin-2-ol (CAS 1666129-10-7) is a dihalogenated 2(1H)-pyrazinone heterocycle with molecular formula C₄H₂BrIN₂O and molecular weight 300.88 g/mol . The compound features a pyrazin-2-ol core with bromine substituted at the C-5 position and iodine at the C-3 position . This specific dihalogenation pattern establishes a scaffold with two chemically distinct carbon–halogen bonds that exhibit differential reactivity in palladium-catalyzed cross-coupling reactions, enabling sequential and regioselective functionalization strategies .

5-Bromo-3-iodopyrazin-2-ol Procurement: Why Halogen Substitution Pattern Determines Synthetic Utility and Precludes Generic Replacement


In-class dihalogenated pyrazinones cannot be simply interchanged because the specific halogen identities and their relative positions dictate orthogonal reactivity. The C–I bond (bond dissociation energy approximately 65 kcal/mol) is significantly weaker and more reactive than the C–Br bond (bond dissociation energy approximately 84 kcal/mol), enabling chemoselective sequential functionalization under controlled catalytic conditions [1]. Replacing 5-bromo-3-iodopyrazin-2-ol with the 3-bromo-5-iodo regioisomer, the 3,5-dichloro analog, or a mono-halogenated variant fundamentally alters the accessible coupling sequence and requires complete re-optimization of reaction protocols [2]. The bromine/iodine combination provides a unique reactivity window that chloro/bromo or diiodo analogs cannot replicate without compromising either selectivity or yield in multistep synthetic routes .

5-Bromo-3-iodopyrazin-2-ol: Quantitative Differentiation Evidence Versus Closest Analogs for Informed Procurement


Orthogonal C–I Versus C–Br Bond Dissociation Energies Enable Predictive Sequential Coupling in 5-Bromo-3-iodopyrazin-2-ol

The differentiation of 5-bromo-3-iodopyrazin-2-ol relative to mono-halogenated pyrazin-2-ols and symmetric dihalogenated analogs derives from the substantial difference in carbon–halogen bond dissociation energies. The C–I bond (BDE ≈ 65 kcal/mol) is approximately 19 kcal/mol weaker than the C–Br bond (BDE ≈ 84 kcal/mol) [1]. This thermodynamic difference translates directly into kinetically distinct oxidative addition rates with Pd(0) catalysts, allowing the iodine substituent to be coupled first under mild conditions while leaving the bromine intact for subsequent functionalization .

Cross-coupling chemistry Sequential functionalization Chemoselectivity

Halogen–Metal Interconversion Reactivity of 5-Bromo-3-iodopyrazin-2-ol Versus Chloropyrazine Analogs

5-Bromo-3-iodopyrazin-2-ol undergoes halogen–lithium exchange with butyllithium, whereas chloropyrazines require naphthalene-catalyzed reductive lithiation conditions and do not undergo direct halogen–metal interconversion under standard conditions [1]. Furthermore, the iodine substituent enables halogen–magnesium exchange using butyl- or isopropylmagnesium chloride, forming the corresponding Grignard derivative , a transformation not accessible with the 3,5-dichloro analog without specialized catalysis.

Organometallic chemistry Halogen–metal exchange Lithiation

Regioselective Sequential Arylation Potential of 3,5-Dihalogenated Pyrazinone Scaffolds in Suzuki–Miyaura Coupling

Palladium-catalyzed Suzuki reactions of 3-chloro- and 5-bromo-2(1H)-pyrazinones have been successfully demonstrated to introduce (hetero)aryl, alkenyl, and alkyl groups at both C-3 and C-5 positions [1]. The iodine substituent in 5-bromo-3-iodopyrazin-2-ol is anticipated to exhibit even greater oxidative addition reactivity compared to chlorine, enabling lower-temperature coupling conditions that preserve sensitive functional groups . While direct head-to-head data for this exact compound are not published, the class-level evidence strongly supports superior reactivity of the iodine position relative to chlorine-containing analogs.

Suzuki–Miyaura coupling Palladium catalysis Regioselective synthesis

Pyrazine Core Versus Pyridine Core: Differentiated Heteroatom Positioning in 5-Bromo-3-iodopyrazin-2-ol Procurement

5-Bromo-3-iodopyrazin-2-ol (CAS 1666129-10-7) and its commonly confused pyridine analog 5-bromo-3-iodopyridin-2-ol (CAS 381233-75-6) differ fundamentally in their aromatic core structure . The pyrazine scaffold contains two nitrogen atoms in a 1,4-relationship, whereas the pyridine core contains a single nitrogen atom . This structural difference produces distinct electronic distributions that affect the reactivity of both halogen substituents and the tautomeric behavior of the 2-hydroxyl group [1].

Heterocyclic chemistry Pyrazine vs. pyridine Electronic effects

5-Bromo-3-iodopyrazin-2-ol CAS 1666129-10-7: Validated Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Sequential Diversification for Kinase-Focused Medicinal Chemistry Libraries

The orthogonal reactivity of C–I versus C–Br bonds in 5-bromo-3-iodopyrazin-2-ol enables sequential Suzuki–Miyaura couplings to generate unsymmetrically 3,5-disubstituted pyrazinone scaffolds without protecting group manipulation . This strategy directly supports structure–activity relationship (SAR) exploration of pyrazine-containing kinase inhibitors, where the electron-deficient pyrazine core serves as a privileged scaffold for ATP-binding site interactions [1]. The iodine-first coupling under mild conditions allows installation of sensitive heteroaryl boronic acids, followed by bromine coupling to introduce a second diversity element, maximizing library diversity while minimizing synthetic steps [2].

Organometallic Intermediate Generation for Nucleophilic Coupling Strategies

The iodine substituent in 5-bromo-3-iodopyrazin-2-ol undergoes halogen–magnesium exchange with isopropylmagnesium chloride to generate the corresponding pyrazinyl Grignard reagent, while the bromine substituent can be lithiated with butyllithium . This dual organometallic accessibility supports alternative coupling strategies including Negishi cross-coupling and addition to electrophiles such as aldehydes, ketones, and imines. Laboratories pursuing non-palladium coupling methodologies or requiring nucleophilic pyrazine building blocks derive particular value from this compound's versatility relative to chloro-analogs that lack direct halogen–magnesium exchange reactivity [1].

Pharmaceutical Process Development Requiring Mild Coupling Conditions

For pharmaceutical process chemistry applications involving thermally sensitive coupling partners or late-stage functionalization of complex intermediates, the enhanced reactivity of the C–I bond in 5-bromo-3-iodopyrazin-2-ol enables cross-coupling at lower temperatures than chloro- or bromo-analogs . This milder condition profile reduces epimerization risk, preserves acid/base-sensitive protecting groups, and improves overall process robustness and yield. The established protocol for regioselective Suzuki couplings on pyrazinone scaffolds [1] provides a validated starting point for process optimization, reducing development timelines compared to novel catalyst system screening required for less reactive halogenated heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-3-iodopyrazin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.